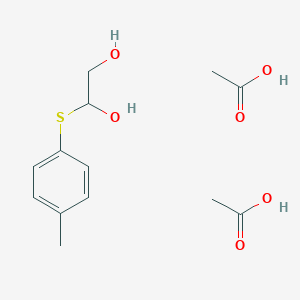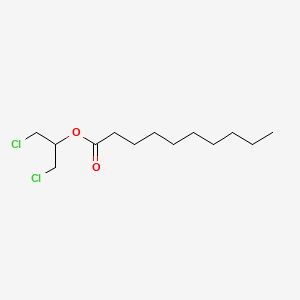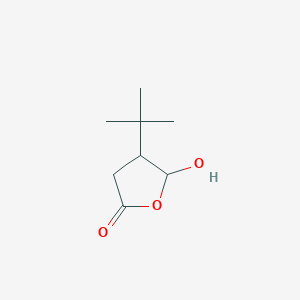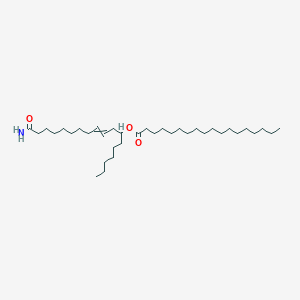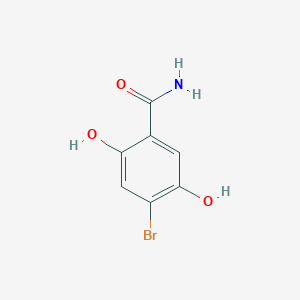
4-Bromo-2,5-dihydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2,5-dihydroxybenzamide is an organic compound with the molecular formula C7H6BrNO3 It is a derivative of benzamide, featuring a bromine atom and two hydroxyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,5-dihydroxybenzamide typically involves the bromination of 2,5-dihydroxybenzamide. The reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions need to be carefully controlled to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-2,5-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the bromine atom or convert the amide group to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines or dehalogenated products.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2,5-dihydroxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2,5-dihydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl groups and the bromine atom play crucial roles in binding to enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of hydroxyl groups.
2,5-Dihydroxybenzamide: Lacks the bromine atom.
4-Bromo-2-hydroxybenzamide: Contains only one hydroxyl group.
Uniqueness: 4-Bromo-2,5-dihydroxybenzamide is unique due to the presence of both bromine and two hydroxyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
87719-29-7 |
|---|---|
Molekularformel |
C7H6BrNO3 |
Molekulargewicht |
232.03 g/mol |
IUPAC-Name |
4-bromo-2,5-dihydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO3/c8-4-2-5(10)3(7(9)12)1-6(4)11/h1-2,10-11H,(H2,9,12) |
InChI-Schlüssel |
UUBBUGAPKFRAAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1O)Br)O)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


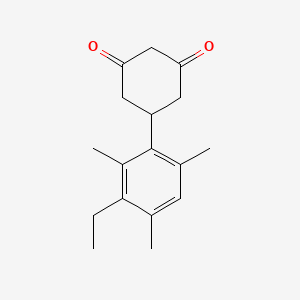

![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)
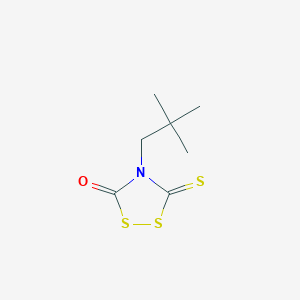
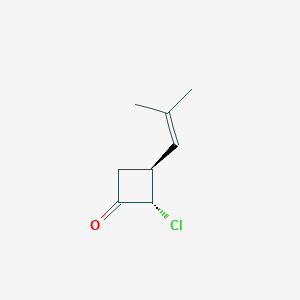
silyl}hexan-1-ol](/img/structure/B14389020.png)

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
